Welcome to the BenchChem Online Store!
molecular formula C25H23FN2 B8654699 7-(4-Butylphenyl)-6-fluoro-5,10-dihydroindeno[1,2-b]indol-2-amine CAS No. 920304-41-2

7-(4-Butylphenyl)-6-fluoro-5,10-dihydroindeno[1,2-b]indol-2-amine

Cat. No. B8654699
M. Wt: 370.5 g/mol
InChI Key: PYGVEBFSXWKIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08153671B2

Procedure details

The title material is prepared in 17% yield by reacting 5-Amino-indan-1-one (commercially available) and (4′-Butyl-2-fluoro-biphenyl-3-yl)-hydrazine hydrochloride (Example 78, step) in an analogous manner to example 1, step 3; LC/MS calculated for [M+H]+ C25H23FN2: 371.2, found: 371.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4′-Butyl-2-fluoro-biphenyl-3-yl)-hydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=O)[CH2:6][CH2:5]2.Cl.[CH2:13]([C:17]1[CH:22]=[CH:21][C:20]([C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([NH:29]N)[C:24]=2[F:31])=[CH:19][CH:18]=1)[CH2:14][CH2:15][CH3:16]>>[CH2:13]([C:17]1[CH:18]=[CH:19][C:20]([C:23]2[CH:28]=[CH:27][C:26]3[C:6]4[CH2:5][C:4]5[C:8](=[CH:9][CH:10]=[C:2]([NH2:1])[CH:3]=5)[C:7]=4[NH:29][C:25]=3[C:24]=2[F:31])=[CH:21][CH:22]=1)[CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2CCC(C2=CC1)=O
Step Two
Name
(4′-Butyl-2-fluoro-biphenyl-3-yl)-hydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCC)C1=CC=C(C=C1)C1=C(C(=CC=C1)NN)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)C=1C=CC=2C3=C(NC2C1F)C1=CC=C(C=C1C3)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.